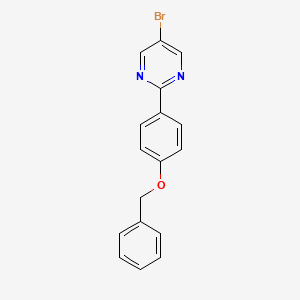

Pyrimidine, 5-bromo-2-(4-benzyloxyphenyl)-

Cat. No. B8507408

Key on ui cas rn:

152915-90-7

M. Wt: 341.2 g/mol

InChI Key: JBNYEPSNTIGHEL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05919930

Procedure details

10.43 g (0.044 mol) of 2,5-dibromopyrimidine, 10 g (0.044 mol) of 4-(phenylmethoxy)benzeneboronic acid, 253 mg (0.00044 mol) of Pd(dba)2, (0.001752 mol) of TPPTS and 9.3 g (0.0876 mol) of sodium carbonate are heated at 80° C. in 100 ml of toluene, 50 ml of ethanol and 30 ml of water for 48 hours. The palladium catalyst is subsequently separated at 80° C. from the reaction mixture by filtration. The lower aqueous phase of the reaction mixture is separated off at 80° C. before the organic phase is freed of the solvents on a rotary evaporator and is dried in a high vacuum. The crude product thus obtained is crystallized from acetonitrile (300 ml), giving 14.7 g (93% yield, based on 2,5-dibromopyrimidine) of 5-bromo-2-[4-(phenylmethoxy) phenyl]pyrimidine (content according to HPLC: 98%). ##STR23##

Yield

93%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[C:9]1([CH2:15][O:16][C:17]2[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1C=C(S([O-])(=O)=O)C=C(P(C2C=CC=C(S([O-])(=O)=O)C=2)C2C=CC=C(S([O-])(=O)=O)C=2)C=1.[Na+].[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O.C(O)C>[Br:8][C:5]1[CH:4]=[N:3][C:2]([C:20]2[CH:21]=[CH:22][C:17]([O:16][CH2:15][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[CH:18][CH:19]=2)=[N:7][CH:6]=1 |f:2.3.4.5,6.7.8,10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10.43 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC=C(C=N1)Br

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)COC1=CC=C(C=C1)B(O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

9.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

253 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The palladium catalyst is subsequently separated at 80° C. from the reaction mixture by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The lower aqueous phase of the reaction mixture is separated off at 80° C. before the organic phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is freed of the solvents on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is dried in a high vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product thus obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is crystallized from acetonitrile (300 ml)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=NC(=NC1)C1=CC=C(C=C1)OCC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 14.7 g | |

| YIELD: PERCENTYIELD | 93% | |

| YIELD: CALCULATEDPERCENTYIELD | 97.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |